molecular formula C5H11ClN2OS B6251474 N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride CAS No. 2731006-43-0

N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride

Cat. No. B6251474
CAS RN: 2731006-43-0
M. Wt: 182.7
InChI Key:
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Description

N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride (MTCA-HCl) is a synthetic organic compound belonging to the class of thiazolidinones, which are known for their wide range of biological activities. MTCA-HCl is a stable, water-soluble compound with a melting point of 157-158°C and a molecular weight of 205.63 g/mol. As a member of the thiazolidinone family, MTCA-HCl has been the subject of numerous scientific studies due to its potential applications in medicine and research.

Mechanism of Action

The exact mechanism of action of N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride is not yet fully understood. However, it is known that N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride binds to certain proteins, including cyclooxygenase-2 (COX-2), and is thought to have anti-inflammatory and analgesic effects. In addition, N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride is thought to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of memory and learning.
Biochemical and Physiological Effects
N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride has been found to have a number of biochemical and physiological effects. In vitro studies have shown that N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride has anti-inflammatory and analgesic effects, as well as the ability to inhibit the enzyme acetylcholinesterase. In addition, N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride has been found to have an effect on the activity of certain enzymes involved in the metabolism of glucose, and may also have a role in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride has several advantages and limitations for use in laboratory experiments. One advantage is that it is a stable, water-soluble compound that can be easily synthesized and isolated. In addition, N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride has a wide range of biological activities, making it a useful tool for studying the effects of certain drugs on cell proliferation and enzyme inhibitors. However, it is important to note that N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride is not approved for use in humans, and its effects on humans are not yet fully understood.

Future Directions

There are a number of potential future directions for research on N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride. One potential avenue of research is to further explore its anti-inflammatory and analgesic effects, as well as its potential role in the regulation of blood pressure. In addition, further studies could be conducted to explore the mechanism of action of N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride and its effects on other enzymes involved in metabolism. Additionally, further research could be conducted to explore the potential therapeutic applications of N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride, such as its use as an antibiotic or in the development of new drugs. Finally, further studies could be conducted to explore the potential toxicity of N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride in humans.

Synthesis Methods

N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride can be synthesized by reacting 4-chlorobenzaldehyde with 1-methyl-3-thiazolidinone in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution of ethanol, and the product is isolated by crystallization.

Scientific Research Applications

N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride has been used in a variety of scientific research applications, including in vitro studies, where it has been used to study the effects of certain drugs on cell proliferation. In addition, N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride has been used in the development of new drugs, as well as in the study of enzyme inhibitors and the development of new antibiotics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride involves the reaction of N-methyl-1,3-thiazolidine-4-carboxylic acid with hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "N-methyl-1,3-thiazolidine-4-carboxylic acid", "Hydrochloric acid" ], "Reaction": [ "Add N-methyl-1,3-thiazolidine-4-carboxylic acid to a reaction vessel", "Add hydrochloric acid to the reaction vessel", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid", "Wash the solid with cold water", "Dry the solid under vacuum to obtain N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride" ] }

CAS RN

2731006-43-0

Product Name

N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride

Molecular Formula

C5H11ClN2OS

Molecular Weight

182.7

Purity

95

Origin of Product

United States

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